7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine
Overview
Description
“7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is a chemical compound1. However, detailed information about this specific compound is not readily available. It’s worth noting that tetrahydroisoquinolines (THIQ) are a large group of natural products that exert diverse biological activities against various infective pathogens and neurodegenerative disorders2.
Synthesis Analysis
Unfortunately, specific synthesis information for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not available. However, THIQs are generally synthesized through cyclization of an N-acyl derivative of β-phenylethylamine2.Molecular Structure Analysis
The molecular structure of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” is not explicitly available. However, the InChI code for a similar compound, “7-fluoro-3,4-dihydro-1 (2H)-isoquinolinone”, is1S/C9H8FNO/c10-7-2-1-6-3-4-11-9 (12)8 (6)5-7/h1-2,5H,3-4H2, (H,11,12)
1.Chemical Reactions Analysis
Specific chemical reactions involving “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not available.Physical And Chemical Properties Analysis
The physical and chemical properties of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, a similar compound, “7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one”, has a molecular weight of 165.17 and a melting point of 117-119°C1.Scientific Research Applications
Synthesis and Chemical Transformations
Research on the synthesis of 7-Fluoro-1,2,3,4-tetrahydroisoquinoline derivatives highlights their utility as intermediates in the development of potential central nervous system (CNS) drug candidates. One study details a simple procedure for synthesizing 8-fluoro-3,4-dihydroisoquinoline, which, through various transformations, can lead to the production of 1-substituted 8-amino-tetrahydroisoquinolines and novel tetrahydroisoquinoline derivatives useful as CNS drug candidates (Hargitai et al., 2018).
Neuropharmacological Applications
The antidepressant-like actions of isoquinoline derivatives, including the modulation of self-care behavior in rodent models, have been documented. For instance, 7-Fluoro-1,3-diphenylisoquinoline-1-amine showed effectiveness in reversing stress-induced behavioral alterations in rats by modulating glutamatergic and GABAergic systems (Pesarico et al., 2017).
Medicinal Chemistry
The optimization of pharmacological agents through molecular modifications, such as beta-fluorination of tetrahydroisoquinolines, demonstrates the ability to enhance the selectivity and potency of inhibitors targeting phenylethanolamine N-methyltransferase (PNMT), indicating the potential for developing selective CNS drugs (Grunewald et al., 2006).
Diagnostic Applications
The development of radiopharmaceuticals for positron emission tomography (PET) imaging also highlights the utility of fluoroisoquinoline derivatives. Fluorine-18-labelled 6-(fluoro)-3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5-amine ([18 F]MK-6240) is a novel compound for detecting neurofibrillary tangles in the human brain, crucial for studying neurodegenerative diseases like Alzheimer's (Collier et al., 2017).
Safety And Hazards
The safety and hazards of “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, a similar compound, “7-fluoro-1,2,3,4-tetrahydroisoquinolin-1-one”, has been classified with hazard statements H302, H315, H319, and H335, indicating potential hazards if ingested, in contact with skin, or if it comes into contact with the eyes1.
Future Directions
The future directions for “7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine” are not explicitly available. However, due to the diverse biological activities of THIQ based compounds, there is significant interest in the scientific community for the development of novel THIQ analogs with potent biological activity2.
Please note that the information provided is based on the available data and may not be fully comprehensive. For more detailed information, please refer to specialized databases or scientific literature.
properties
IUPAC Name |
7-fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FN2/c10-8-3-7-5-12-2-1-6(7)4-9(8)11/h3-4,12H,1-2,5,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNAHQMFKVYLHRC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC(=C(C=C21)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-1,2,3,4-tetrahydroisoquinolin-6-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.